molecular formula C13H11NO4S B1361532 4-(Phenylsulfamoyl)benzoic acid CAS No. 6314-72-3

4-(Phenylsulfamoyl)benzoic acid

Cat. No. B1361532
CAS RN: 6314-72-3
M. Wt: 277.3 g/mol
InChI Key: BPLSJCLWJLIHTI-UHFFFAOYSA-N
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Description

4-(Phenylsulfamoyl)benzoic acid, also known as PSBA, is a sulfonamide derivative . It has a molecular weight of 277.3 and its IUPAC name is 4-(anilinosulfonyl)benzoic acid .


Synthesis Analysis

The N,N-disubstituted 4-sulfamoylbenzoic acid derivative was found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity in a ligand-based virtual screening approach . It was structurally modified to increase its enzyme inhibitory potency . Replacing the substituents on the sulfonamide nitrogen with other residues such as naphthyl, naphthylmethyl, indolylalkyl, and differently substituted phenyl moieties did not lead to a significant increase in activity .


Molecular Structure Analysis

The molecular formula of 4-(Phenylsulfamoyl)benzoic acid is C13H11NO4S . Its average mass is 277.296 Da and its monoisotopic mass is 277.040863 Da .


Chemical Reactions Analysis

The N,N-disubstituted 4-sulfamoylbenzoic acid derivative was found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity . It was structurally modified to increase its enzyme inhibitory potency .


Physical And Chemical Properties Analysis

4-(Phenylsulfamoyl)benzoic acid is a solid at room temperature .

Scientific Research Applications

Synthesis and Biological Applications

4-(Phenylsulfamoyl)benzoic acid derivatives have been synthesized for various biological applications. Research indicates that these compounds exhibit significant antimicrobial and antioxidant activities. For instance, some synthesized derivatives have shown more excellent in vitro antibacterial and antifungal activities than standard drugs like Ofloxacin. Moreover, certain derivatives have displayed remarkable antioxidant activities, proving their potential as promising antibacterial, antifungal, antioxidant, and antitrypanosome agents. These findings highlight the potential of 4-(Phenylsulfamoyl)benzoic acid derivatives in pharmacological and therapeutic applications (Dineshkumar & Thirunarayanan, 2019), (Egbujor, Okoro, & Okafor, 2019), (Havaldar & Khatri, 2006).

Material Science and Engineering Applications

4-(Phenylsulfamoyl)benzoic acid derivatives also find applications in material science and engineering. For instance, research on microencapsulation of benzoic acid derivatives, which is crucial for their application in various food products, has been conducted to understand their physical and morphological characteristics better. These studies are vital for improving the stability and efficiency of these compounds when used in food preservation or other industrial applications (Marques et al., 2016).

Chemical and Molecular Structure Analysis

Further studies have been dedicated to understanding the chemical and molecular structures of 4-(Phenylsulfamoyl)benzoic acid derivatives. This includes exploring their synthesis processes, characterizing their structures, and assessing their physical properties. Such research provides deeper insights into the chemical behavior of these compounds and lays the groundwork for their application in various fields, including pharmaceuticals and material science (Gao, Fang, & Men, 2012), (Fazil, Ravindran, Devi, & Bijili, 2012).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation and serious eye damage . It can also cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

properties

IUPAC Name

4-(phenylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLSJCLWJLIHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979108
Record name 4-(Phenylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylsulfamoyl)benzoic acid

CAS RN

6314-72-3
Record name 6314-72-3
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Record name 4-(Phenylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(phenylsulfamoyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Collins, H Lee, DH Jones, JM Elkins… - Journal of Medicinal …, 2022 - ACS Publications
LIM domain kinases 1 and 2 (LIMK1 and LIMK2) regulate actin dynamics and subsequently key cellular functions such as proliferation and migration. LIMK1 and LIMK2 phosphorylate …
Number of citations: 2 pubs.acs.org
T Hanke, S Mathea, J Woortman, E Salah… - Journal of medicinal …, 2022 - ACS Publications
LIMKs are important regulators of actin and microtubule dynamics, and they play essential roles in many cellular processes. Deregulation of LIMKs has been linked to the development …
Number of citations: 4 pubs.acs.org
A Tanaka, T Terasawa, H Hagihara, Y Sakuma… - Bioorganic & medicinal …, 1998 - Elsevier
A series of N-alkyl-N-biphenylylmethyl-N′-arylurea and related derivatives represented by 1 have been prepared and evaluated for their ability to inhibit acyl-CoA: cholesterol O-…
Number of citations: 34 www.sciencedirect.com

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